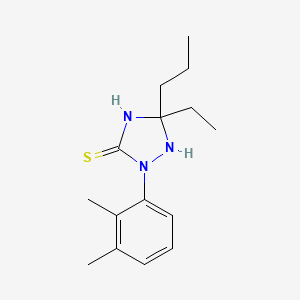

![molecular formula C14H15N3O4S B3957051 ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B3957051.png)

ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate

Descripción general

Descripción

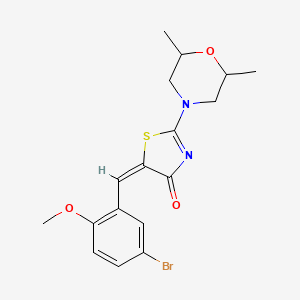

Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is a compound that belongs to the class of thiazolidines . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

The synthesis of thiazolidine derivatives, including ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The compound has a linear formula of C16H19N3O4S2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.476 . Other physical and chemical properties specific to ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate are not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidin-4-one derivatives, which are structurally similar to your compound, have shown significant anticancer activities . They have been the subject of extensive research, and current scientific literature reveals that these compounds have shown significant anticancer activities .

Antimicrobial Activity

Thiazolidine derivatives, including those similar to your compound, have demonstrated antimicrobial activity against E. coli (Gram-negative bacterial strain), S. aureus (Gram-positive bacterial strain), and A. flavus and C. albicans (two fungal species) .

Anti-Inflammatory and Neuroprotective Activity

Thiazolidine motifs have shown varied biological properties including anti-inflammatory and neuroprotective activities . The presence of sulfur in these compounds enhances their pharmacological properties .

Antioxidant Activity

Thiazolidine motifs are also known for their antioxidant activity . This diversity in the biological response makes it a highly prized moiety .

Green Synthesis and Atom Economy

Thiazolidine and its derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods improve their selectivity, purity, product yield, and pharmacokinetic activity .

Antiviral Activity

Indole derivatives, which are structurally related to your compound, have shown considerable antiviral activity . For instance, 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .

Direcciones Futuras

Thiazolidine derivatives, including ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate, have diverse therapeutic and pharmaceutical activity . Future research should focus on developing multifunctional drugs and improving their activity . This will provide useful information for designing next-generation drug candidates .

Mecanismo De Acción

Target of Action

The primary target of this compound is the SARP-2/sFRP-1 (secreted frizzled related protein-1) . This protein is known to antagonize the interaction between Wnt-3 and frizzled, which are key components of the Wnt signaling pathway .

Mode of Action

The compound is cell-permeable and has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 against Wnt-3/frizzled interaction . As a result, it restores the cellular response to Wnt-3 stimulation .

Biochemical Pathways

The compound primarily affects the Wnt signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, neural patterning, and organogenesis. By restoring the cellular response to Wnt-3, the compound can potentially influence these processes.

Pharmacokinetics

Thiazolidine derivatives, to which this compound belongs, have been reported to show varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . These properties suggest that thiazolidine derivatives may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in a 2.3-fold enhancement in cellular response to Wnt-3 stimulation in U2OS-based reporter assays . This suggests that the compound could potentially enhance Wnt signaling in cells, thereby influencing the cellular processes regulated by this pathway.

Propiedades

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-2-21-13(20)8-5-3-4-6-9(8)16-11(18)7-10-12(19)17-14(15)22-10/h3-6,10H,2,7H2,1H3,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKKNBGLRUMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

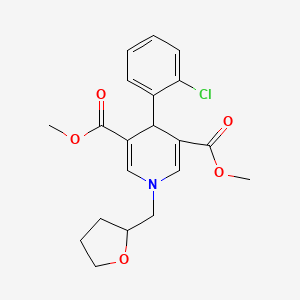

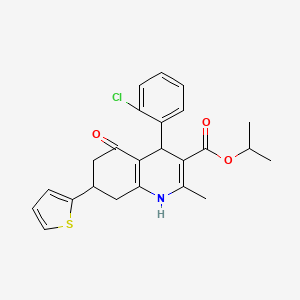

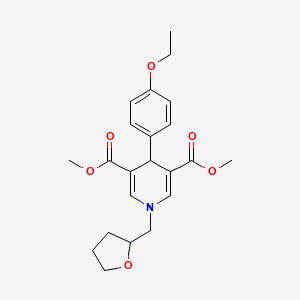

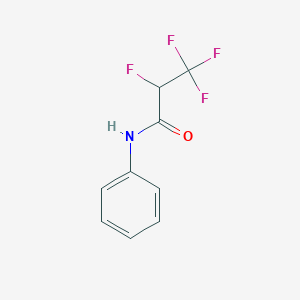

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-4-[2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B3956971.png)

![1-(benzylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B3957006.png)

methanone](/img/structure/B3957042.png)